N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrazolo, pyrido, and pyrimidine rings, making it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate diketone under acidic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst.
Oxidation to form the oxo group:
Attachment of the isonicotinamide moiety: The final step involves the coupling of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or pyrimidine core.
Scientific Research Applications
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: It is used in the study of enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: It is utilized in the development of new materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide involves its interaction with specific molecular targets, such as kinases or other regulatory proteins. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole rings, also used as a kinase inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar pyrazolo-pyridine core, known for their diverse biological activities.
Uniqueness
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide is unique due to its specific combination of pyrazolo, pyrido, and pyrimidine rings, along with the presence of the isonicotinamide moiety. This unique structure imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C21H14N6O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H14N6O2/c28-20(15-6-9-22-10-7-15)25-26-11-8-18-17(21(26)29)12-23-19-16(13-24-27(18)19)14-4-2-1-3-5-14/h1-13H,(H,25,28) |
InChI Key |
RXVHCPPWWGRDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN(C4=O)NC(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.